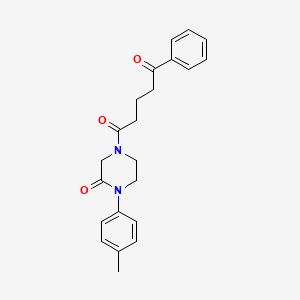

![molecular formula C18H21N3O2 B5536829 4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5536829.png)

4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This molecule belongs to a class of compounds that exhibit interesting chemical and physical properties due to the presence of pyrimidine, a heterocyclic aromatic organic compound, which is often explored for its potential in creating new materials or drug candidates. The molecule's structure suggests it could interact with various biological targets or possess unique material properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step chemical reactions, including cyclization, nucleophilic substitution, and condensation processes. Techniques such as the classical Biginelli reaction or modified approaches are commonly employed to construct the pyrimidine core, followed by further functionalization to introduce specific substituents like the 4-methyl-piperidinyl group and phenoxy groups (Zhou et al., 2019; Urleb, Stanovnik, & Tislér, 1990).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives reveals planarity in the pyrimidine ring, which is crucial for its interaction with other molecules. The structure often includes various functional groups that contribute to the molecule's reactivity and interaction capabilities. X-ray diffraction analysis provides detailed insights into the molecular geometry, including bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule (Sharma et al., 2014).

Chemical Reactions and Properties

Pyrimidine derivatives participate in a wide range of chemical reactions, including electrophilic and nucleophilic substitutions, which allow for the modification of the compound and the introduction of new functional groups. These reactions are pivotal for exploring the chemical properties and potential applications of the molecule in different domains (Rocha et al., 2023).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as melting point, boiling point, solubility in various solvents, and crystalline structure, are influenced by the specific substituents attached to the pyrimidine core. These properties are critical for determining the compound's suitability for various applications, including its role as a potential pharmaceutical agent or its use in material science (Wang et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and the ability to undergo specific reactions, define the potential utility of pyrimidine derivatives. Studies on these compounds often focus on their potential biological activity, interaction with other chemical entities, and the mechanisms underlying these interactions (Hidalgo, Navarro, & Zamora, 2018).

Scientific Research Applications

Chemical Synthesis and Modification

4-Methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine and related compounds are crucial in various chemical synthesis processes. For instance, pyrimidines can be stannylated to form new carbon-carbon bonds through Pd(II)-catalyzed cross-couplings, as demonstrated in the synthesis of 4-stannylated pyrimidines from 4-iodopyrimidines, highlighting their role in the creation of complex organic molecules (Majeed et al., 1989).

Optical and Electronic Properties

The exploration of thiopyrimidine derivatives reveals their significant potential in nonlinear optics (NLO) and electronic applications. Density Functional Theory (DFT) studies confirm the structural parameters and electronic properties of these compounds, emphasizing their applicability in optoelectronics and as promising materials for high-tech applications due to their NLO characteristics (Hussain et al., 2020).

Photoluminescence Studies

Research on Schiff-base ligands and their Zn(II) complexes, including compounds related to 4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine, showcases their photoluminescence properties. The studies reveal that metal-mediated fluorescence enhancement or quenching occurs upon complexation, indicating these compounds' potential in photoluminescent materials and sensors (Chattopadhyay et al., 2009).

Biological and Pharmacological Applications

While the primary focus is on non-drug-related applications, it's worth mentioning that pyrimidine and its derivatives, including the core structure of 4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine, have been explored for their potential biological activities. Studies on 5-hydroxymethylpyrimidines, for instance, assess their cytotoxic properties against various cell lines, indicating the broader relevance of pyrimidine derivatives in scientific research beyond pharmaceuticals (Stolarczyk et al., 2021).

Future Directions

properties

IUPAC Name |

(4-methylpiperidin-1-yl)-[3-(4-methylpyrimidin-2-yl)oxyphenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-13-7-10-21(11-8-13)17(22)15-4-3-5-16(12-15)23-18-19-9-6-14(2)20-18/h3-6,9,12-13H,7-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMROAXZSPHXSDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=NC=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5536756.png)

![4-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5536764.png)

![4-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5536776.png)

![1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5536782.png)

![2-{3-[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5536783.png)

![1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5536784.png)

![2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5536792.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5536797.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone](/img/structure/B5536801.png)

![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5536815.png)

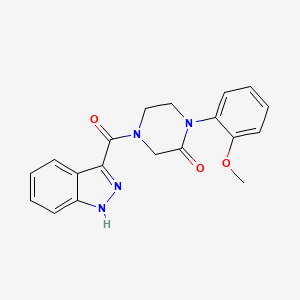

![6-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5536835.png)

![[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5536844.png)